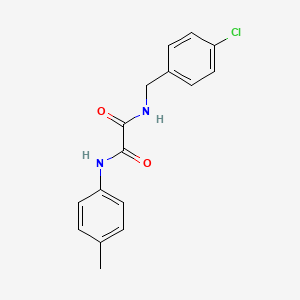
N-(4-chlorobenzyl)-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(4-methylphenyl)ethanediamide, commonly known as CBME, is a chemical compound that has been widely used in scientific research. CBME belongs to the class of amide compounds and is characterized by its unique chemical structure, which makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of CBME is not fully understood, but it is believed to act as a ligand for various receptors in the body, including the GABA(A) receptor. CBME has been shown to enhance the binding of GABA to the receptor, leading to an increase in the activity of the receptor. This, in turn, leads to an increase in the inhibitory neurotransmission in the brain, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects
CBME has been shown to have sedative and anxiolytic effects in various animal models. CBME has also been shown to have anticonvulsant and antinociceptive effects. CBME has been shown to decrease the locomotor activity in animals, indicating its potential as a sedative. CBME has also been shown to decrease anxiety-like behavior in animals, indicating its potential as an anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
CBME has several advantages as a research tool, including its unique chemical structure and its ability to act as a chiral auxiliary and ligand. CBME is also relatively easy to synthesize and is commercially available. However, CBME has some limitations, including its potential toxicity and the lack of information regarding its long-term effects.
Orientations Futures
There are several future directions for the research on CBME. One potential direction is the development of new synthetic methods for CBME and its derivatives. Another potential direction is the investigation of the potential therapeutic applications of CBME, particularly in the treatment of anxiety disorders and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of CBME and its effects on the body. Finally, the potential toxicity and long-term effects of CBME need to be further investigated.
Conclusion
In conclusion, CBME is a unique chemical compound that has been widely used in scientific research. CBME has several potential applications in the fields of biochemistry and pharmacology, and its sedative and anxiolytic effects make it a promising candidate for the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand the mechanism of action of CBME and its potential therapeutic applications.
Méthodes De Synthèse
CBME can be synthesized by reacting 4-chlorobenzylamine with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of CBME as a white crystalline solid with a melting point of 118-120°C.
Applications De Recherche Scientifique
CBME has been extensively used in scientific research as a tool for studying the biological and pharmacological properties of various compounds. CBME is commonly used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions. CBME has also been used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-2-8-14(9-3-11)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHYEOPMMASDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)